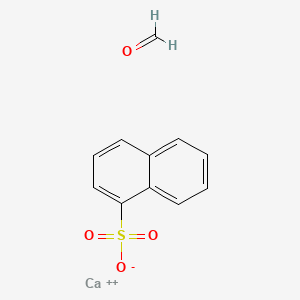
Calcium;formaldehyde;naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;formaldehyde;naphthalene-1-sulfonate is a compound that combines calcium, formaldehyde, and naphthalene-1-sulfonate. This compound is primarily used as a superplasticizer in the construction industry to improve the workability and strength of concrete. It is also used in other applications such as plasterboard production, where it helps reduce drying time and improve the finish quality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;formaldehyde;naphthalene-1-sulfonate typically involves the condensation of naphthalene-1-sulfonate with formaldehyde in the presence of a calcium salt. The reaction is carried out under acidic conditions, often using concentrated sulfuric acid as a catalyst . The general reaction can be represented as follows:
[ \text{Naphthalene-1-sulfonate} + \text{Formaldehyde} + \text{Calcium salt} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified and concentrated to achieve the desired specifications. The final product is often supplied in liquid form for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
Calcium;formaldehyde;naphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of the compound involves a condensation reaction between naphthalene-1-sulfonate and formaldehyde.
Substitution Reactions: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Catalysts: Concentrated sulfuric acid is commonly used as a catalyst in the synthesis of the compound.
Oxidizing Agents: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of naphthalene sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of calcium;formaldehyde;naphthalene-1-sulfonate involves its ability to interact with calcium ions and other components in the system. The sulfonate group can form strong interactions with calcium ions, leading to improved dispersion and stabilization of the compound in various applications. The formaldehyde component can also participate in cross-linking reactions, further enhancing the properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Sodium;formaldehyde;naphthalene-1-sulfonate: Similar in structure but uses sodium instead of calcium.
Potassium;formaldehyde;naphthalene-1-sulfonate: Another similar compound that uses potassium.
Uniqueness
Calcium;formaldehyde;naphthalene-1-sulfonate is unique due to its use of calcium, which makes it suitable for applications requiring low sodium content. This makes it an excellent choice for environmentally friendly and sustainable construction materials .
Properties
CAS No. |
68856-34-8 |
|---|---|
Molecular Formula |
C11H9CaO4S+ |
Molecular Weight |
277.33 g/mol |
IUPAC Name |
calcium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Ca/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+2/p-1 |
InChI Key |
DXNUACNTGWWXOC-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
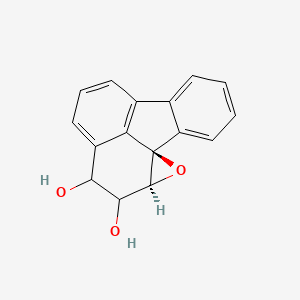
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
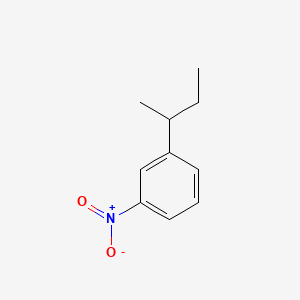
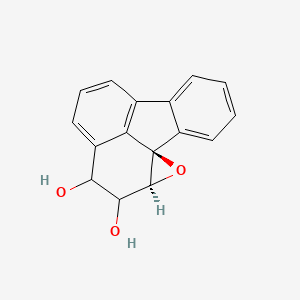
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)

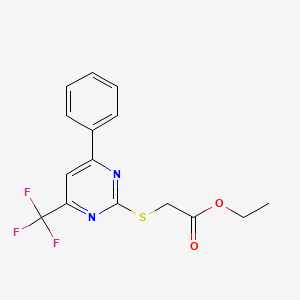
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
